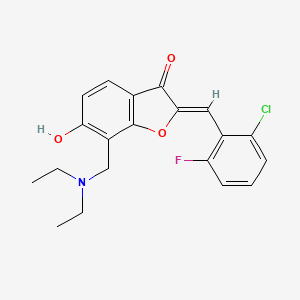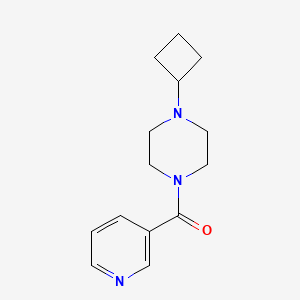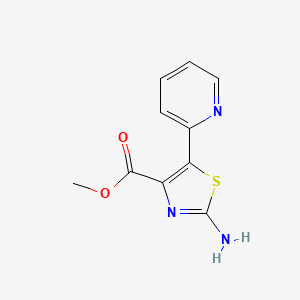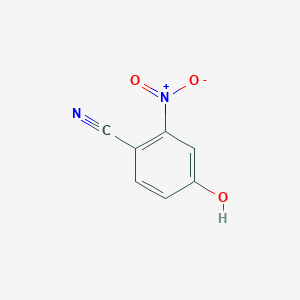
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTIO is a nitric oxide (NO) scavenger that can bind to NO and prevent its biological effects.
Mecanismo De Acción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide acts as a NO scavenger by binding to NO and preventing its biological effects. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide binds to NO and forms a stable complex, preventing NO from reacting with other molecules and exerting its biological effects.
Biochemical and Physiological Effects
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide can inhibit the production of reactive oxygen species (ROS) and cytokines in macrophages and endothelial cells. In vivo studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide can reduce blood pressure in hypertensive rats and protect against ischemia-reperfusion injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high affinity for NO and can be used at low concentrations. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide also has some limitations. It can react with other molecules besides NO, leading to false-positive results. It can also interfere with the activity of enzymes that produce or consume NO, leading to potential artifacts.
Direcciones Futuras
There are several future directions for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide research. One direction is to investigate the role of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide in cancer therapy. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has been shown to enhance the cytotoxicity of chemotherapy drugs in cancer cells by inhibiting the production of ROS. Another direction is to develop N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide analogs with improved selectivity and potency for NO scavenging. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide analogs could be used as therapeutic agents for various diseases associated with excessive NO production.
Métodos De Síntesis
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide can be synthesized using a two-step process. The first step involves the reaction of indole-2-carboxylic acid with thionyl chloride to form 2-chloroindole-3-carboxylic acid. The second step involves the reaction of 2-chloroindole-3-carboxylic acid with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanamine in the presence of triethylamine to form N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a NO scavenger to investigate the role of NO in various biological processes, including cardiovascular diseases, cancer, and inflammation. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has also been used as a spin trap for electron paramagnetic resonance (EPR) spectroscopy to investigate the kinetics and mechanisms of radical reactions.
Propiedades
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-18(16-10-13-4-1-2-5-15(13)21-16)19-11-17(14-6-9-24-12-14)22-8-3-7-20-22/h1-10,12,17,21H,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNFFADAXAMHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440526.png)



![4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2440532.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440533.png)


![2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol](/img/structure/B2440539.png)



![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2440545.png)